molecular formula C10H12INO2S B14903006 (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone

Cat. No.: B14903006
M. Wt: 337.18 g/mol
InChI Key: IKORWGXNMVPRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone is a chemical compound supplied for research purposes only. It is not for diagnostic or therapeutic use. This compound features a methanone core linking a 3-hydroxypiperidine ring to a 5-iodothiophene group. Compounds with similar hydroxypiperidine and heteroaromatic motifs are of significant interest in medicinal chemistry and chemical biology, particularly as potential inhibitors of cysteine proteases . This class of enzymes includes deubiquitinating enzymes (DUBs), which are involved in critical cellular processes such as protein degradation and cell cycle regulation . Inhibition of specific DUBs, like USP7, is a validated strategy under investigation for disrupting pathways in neoplastic diseases, as it can lead to the destabilization of key oncoproteins and sensitize cells to genotoxic agents . Furthermore, the hydroxypiperidine moiety is a known metal-binding pharmacophore, and related structures have been explored for their ability to chelate zinc in the active site of various metalloenzymes, showing potential as inhibitors for targets like insulin-degrading enzyme (IDE) and matrix metalloproteinases (MMPs) . The incorporation of an iodine atom on the thiophene ring provides a versatile handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable building block for developing chemical probes and potential therapeutic candidates. Researchers can utilize this compound to explore its mechanism of action, perform structure-activity relationship (SAR) studies, and investigate its effects in biochemical and cellular assays.

Properties

Molecular Formula

C10H12INO2S

Molecular Weight

337.18 g/mol

IUPAC Name

(3-hydroxypiperidin-1-yl)-(5-iodothiophen-3-yl)methanone

InChI

InChI=1S/C10H12INO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2

InChI Key

IKORWGXNMVPRGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=C2)I)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group and the iodine atom play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Ring

(a) Piperidine vs. Pyrrolidine Backbones
  • (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8): Replacing piperidine with pyrrolidine reduces ring size from six- to five-membered, increasing ring strain and altering hydrogen-bonding capacity. The smaller pyrrolidine ring may limit interactions with deeper receptor pockets compared to piperidine derivatives. The methylthiophene group also differs in substitution position (2- vs. 3-), affecting electronic distribution .
  • (3-Hydroxypiperidin-1-yl)(phenyl)methanone (CAS 67452-86-2): Retains the hydroxypiperidine group but substitutes the iodothiophene with a simple phenyl ring.
(b) Hydroxyl Group Positioning
  • (3-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone: Crystal structure studies reveal that the hydroxyl group forms intramolecular hydrogen bonds with the methanone carbonyl, stabilizing a chair conformation in piperidine. The 4-methylphenyl substituent enhances crystallinity but lacks the electronic effects of iodine .

Thiophene Substituent Modifications

(a) Iodine vs. Other Halogens or Functional Groups
  • ML337 [(R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone]: Features a fluorophenyl-ethynyl group instead of iodothiophene. The ethynyl spacer increases rigidity, while fluorine’s electronegativity enhances binding to mGlu3 receptors. The iodine in the target compound may offer stronger halogen bonding but lower metabolic stability .
  • Compound 15D [(2,4-diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone]: Incorporates a trifluoromethylphenyl ethynyl group, leveraging CF3’s lipophilicity and electron-withdrawing effects.
(b) Thiophene vs. Pyridine/Pyrazole Cores
  • Compound 7a [(5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone]: Replaces the iodothiophene with a cyanothiophene-pyrazole hybrid. The cyano group introduces polarity, while the pyrazole adds hydrogen-bonding sites, diverging from the iodothiophene’s halogen-centric interactions .
  • Compound 3a [[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone]: Uses an indole-pyridine scaffold, offering π-π stacking and basic nitrogen interactions absent in the iodothiophene derivative .

Data Tables: Key Structural and Functional Parameters

Compound Name Molecular Weight Piperidine/Pyrrolidine Aryl Group Key Substituent Biological Target (if known)
Target Compound 363.23 g/mol 3-Hydroxypiperidine 5-Iodothiophen-3-yl Iodine Not reported
(3-Hydroxypiperidin-1-yl)(phenyl)methanone 233.29 g/mol 3-Hydroxypiperidine Phenyl None N/A
ML337 393.41 g/mol 3-Hydroxypiperidine 2-Fluoro-4-ethynylphenyl Ethynyl, Fluorine mGlu3 NAM
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone 265.36 g/mol 3-Hydroxypyrrolidine 3-Methylthiophen-2-yl Methyl N/A

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